2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile
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Overview
Description
2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile is a chemical compound with a complex structure that includes a chlorobenzenesulfonyl group, a dimethylamino group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the chlorobenzenesulfonyl precursor. This precursor is then reacted with appropriate reagents to introduce the dimethylamino and prop-2-enenitrile groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- 3-(Dimethylamino)prop-2-enenitrile
Uniqueness
2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Compared to similar compounds, it offers distinct properties that make it valuable for specialized research and industrial purposes.
Properties
Molecular Formula |
C11H11ClN2O2S |
---|---|
Molecular Weight |
270.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C11H11ClN2O2S/c1-14(2)8-11(7-13)17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,1-2H3 |
InChI Key |
GHIOFMHWRIECPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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